1-(3-Fluorophenyl)guanidine

Description

BenchChem offers high-quality 1-(3-Fluorophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

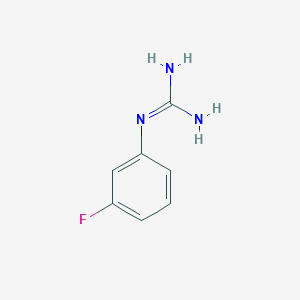

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABHBMYCBQAGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469813 | |

| Record name | N-(3-fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65783-19-9 | |

| Record name | N-(3-fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Fluorophenyl)guanidine: A Versatile Scaffold in Modern Drug Discovery and Chemical Biology

An In-Depth Technical Guide for Researchers

As a cornerstone in medicinal chemistry, the guanidinium group is a privileged structural motif, renowned for its unique physicochemical properties and its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2][3][4] This guide focuses on a specific, synthetically valuable derivative, 1-(3-Fluorophenyl)guanidine, exploring its applications as a research tool, a synthetic building block, and a foundational scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Physicochemical and Structural Characteristics

1-(3-Fluorophenyl)guanidine (CAS: 65783-19-9) is an aromatic guanidine derivative. The core of its utility lies in the interplay between the highly basic, resonance-stabilized guanidinium headgroup and the substituted phenyl ring.[5] At physiological pH, the guanidine moiety is protonated, forming a planar, delocalized cation capable of forming strong, multi-point hydrogen bonds and salt bridges with biological targets like carboxylate and phosphate groups.[3]

The introduction of a fluorine atom at the meta-position of the phenyl ring is a deliberate strategic choice in medicinal chemistry. This modification subtly alters the molecule's properties by:

-

Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can fine-tune the pKa of the guanidine group, affecting its ionization state and interaction strength.

-

Enhancing Lipophilicity: Fluorine substitution typically increases the molecule's lipophilicity (LogP), which can improve membrane permeability and alter pharmacokinetic profiles.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's in vivo half-life.

-

Introducing Novel Interactions: The fluorine atom can participate in specific, non-covalent interactions such as halogen bonding or dipole-dipole interactions within a protein binding pocket.

Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)guanidine

| Property | Value | Source |

| CAS Number | 65783-19-9 | [6] |

| Molecular Formula | C₇H₈FN₃ | |

| Molecular Weight | 153.16 g/mol | [6] |

| IUPAC Name | N-(3-fluorophenyl)guanidine | [6][7] |

| LogP | 1.09 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Purity (Typical) | 95-97% | [6] |

Key Research Applications of 1-(3-Fluorophenyl)guanidine

The utility of this compound in a research setting is multifaceted, spanning its use as a pharmacological probe to its role as a versatile synthetic intermediate.

Pharmacological Probe for Ion Channel Modulation

Guanidine and its derivatives have a long-established history as modulators of ion channels.[8] They are known to presynaptically stimulate neuromuscular junctions by inhibiting voltage-gated potassium (Kv) channels, which enhances the release of acetylcholine.[8]

Mechanism of Action at Kv Channels: Research demonstrates that guanidinium compounds function as inhibitors by binding within the intracellular pore of the channel.[8] This binding perturbs a hydrophobic subunit interface, which in turn stabilizes a closed conformation of the channel, effectively blocking potassium ion efflux. This mechanism provides a clear rationale for designing new guanidine analogs with improved therapeutic potential for neuromuscular diseases.[8]

The 1-(3-fluorophenyl) derivative serves as an excellent tool for structure-activity relationship (SAR) studies in this area. By comparing its activity to non-fluorinated or differently substituted analogs, researchers can elucidate the specific role of the fluorophenyl moiety in binding affinity, channel subtype selectivity, and overall inhibitory potency.

Scaffold for Novel Antimicrobial and Antiprotozoal Agents

The guanidine moiety is a key pharmacophore in a multitude of antimicrobial agents.[1] Guanidine-containing compounds have demonstrated potent activity against bacteria, fungi, and parasites like Leishmania and Trypanosoma cruzi.[1][9] The positively charged guanidinium group is thought to interact with and disrupt the negatively charged components of microbial cell membranes.

1-(3-Fluorophenyl)guanidine is an ideal starting point for the synthesis of new antimicrobial drug candidates. Its fluorinated phenyl ring offers a site for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. Researchers can use it to build libraries of related compounds for screening against various pathogens.

Experimental Workflow: Screening for Leishmanicidal Activity

-

Library Synthesis: Synthesize a series of derivatives of 1-(3-Fluorophenyl)guanidine with varied substitutions on the phenyl ring or the guanidine nitrogen atoms.

-

In Vitro Promastigote Assay: Culture Leishmania infantum promastigotes and expose them to varying concentrations of the synthesized compounds for 72 hours. Determine the IC₅₀ (half-maximal inhibitory concentration) using a resazurin-based viability assay.

-

In Vitro Amastigote Assay: Infect primary macrophages (e.g., murine peritoneal macrophages) with L. infantum promastigotes, which will differentiate into amastigotes. Treat the infected cells with the test compounds. After 72 hours, quantify the number of amastigotes per macrophage to determine the IC₅₀ against the clinically relevant form of the parasite.[9]

-

Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of the compounds against the host macrophage cell line (or a standard line like THP-1) to determine the selectivity index (SI = IC₅₀ host cell / IC₅₀ amastigote). A high SI is desirable.

-

Mechanism of Action Studies: For promising candidates, investigate the mechanism of cell death (e.g., apoptosis vs. necrosis), effects on mitochondrial membrane potential, and production of reactive oxygen species.[9]

Versatile Reagent in Heterocyclic Synthesis

Due to its N-C-N fragment, guanidine is a powerful binucleophilic reagent used to construct a wide variety of nitrogen-containing heterocyclic systems, which form the core of countless pharmaceuticals.[10][11] 1-(3-Fluorophenyl)guanidine can react with 1,3-dielectrophiles (such as β-ketoesters or α,β-unsaturated carbonyl compounds) in cyclocondensation reactions to yield substituted pyrimidines, a foundational ring system in medicinal chemistry.[11]

This approach allows for the direct incorporation of the 3-fluorophenyl moiety into a new heterocyclic scaffold, providing a rapid route to novel and potentially bioactive molecules.

Protocol: Synthesis of a 2-Anilino-pyrimidine Derivative

This protocol describes a general procedure for the reaction of 1-(3-Fluorophenyl)guanidine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate.

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add 1-(3-Fluorophenyl)guanidine (1.0 equivalent).

-

Addition of Reagent: Stir the mixture at room temperature for 15 minutes, then add ethyl acetoacetate (1.05 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(3-fluoroanilino)-6-methylpyrimidin-4(3H)-one.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Future Outlook and Advanced Applications

The strategic placement of the fluorine atom and the inherent reactivity of the guanidine group position 1-(3-Fluorophenyl)guanidine as a valuable molecule for future research endeavors. Potential avenues include:

-

Multi-Target Directed Ligands (MTDLs): Its structure could be elaborated to design ligands that simultaneously modulate multiple targets, for example, combining histamine H3 receptor antagonism with cholinesterase inhibition for potential Alzheimer's disease therapies.[12]

-

PROTACs and Molecular Glues: As a fragment that can form strong interactions, it could be incorporated into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues to facilitate protein-protein interactions for targeted protein degradation.

-

Radiolabeled Tracers: While the 3-fluoro position is not ideal for direct radiofluorination, the core structure can be modified with other moieties (like the 1-(3-Iodophenyl)guanidine analog) for developing radiolabeled ligands for PET or SPECT imaging.[13]

References

-

Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum - PMC. (2023, July 28). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed. (2011, December). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023, May 11). ScienceDirect. Retrieved February 10, 2026, from [Link]

-

Biological activities of guanidine compounds - PubMed. (2009, October). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed. (1984, September). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Guanidine | CH5N3 | CID 3520 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2019, August 2). MDPI. Retrieved February 10, 2026, from https://www.mdpi.com/1422-8599/2019/3/M1078

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC. (2023, April 30). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - MDPI. (2022, December 16). MDPI. Retrieved February 10, 2026, from [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - MDPI. (2018, August 22). MDPI. Retrieved February 10, 2026, from [Link]

-

On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. (2021, January). ScienceDirect. Retrieved February 10, 2026, from [Link]

-

Synthesis of guanidines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

1-(4-Fluorophenyl)guanidine | C7H8FN3 | CID 1549311 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

The sigma agonist 1,3-di-o-tolyl-guanidine directly blocks SK channels in dopaminergic neurons and in cell lines - PubMed. (2010, September 1). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 10, 2026, from [Link]

-

Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Guanidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC. (2021, November 26). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed. (2017, March 1). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017, April 27). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PMC. (2019, April 6). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

(PDF) SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY - ResearchGate. (2017, March 27). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidine - Wikipedia [en.wikipedia.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1-(3-fluorophenyl)guanidine | 65783-19-9 [sigmaaldrich.com]

- 8. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy 1-(3-Iodophenyl)guanidine (EVT-13810999) [evitachem.com]

Technical Guide: Safety, Handling, and Application of 1-(3-Fluorophenyl)guanidine

Topic: Safety and Handling of 1-(3-Fluorophenyl)guanidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary

1-(3-Fluorophenyl)guanidine (CAS: 65783-19-9) is a specialized aryl-guanidine building block predominantly used in the synthesis of bioactive heterocycles, including pyrimidines and triazines for kinase inhibition and GPCR ligand discovery.[1] While structurally simple, its handling requires rigorous adherence to safety protocols due to its nature as a strong organic base and its susceptibility to environmental degradation (hygroscopicity and carbonation). This guide synthesizes physicochemical data with field-proven handling strategies to ensure experimental reproducibility and operator safety.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Understanding the physical properties is the first line of defense. The basicity of the guanidine moiety drives both its chemical utility and its primary hazards.

| Property | Specification | Technical Note |

| Chemical Name | 1-(3-Fluorophenyl)guanidine | Also known as N-(3-Fluorophenyl)guanidine |

| CAS Number | 65783-19-9 | Verify against CoA before use |

| Molecular Formula | C₇H₈FN₃ | |

| Molecular Weight | 153.16 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale beige |

| Basicity (pKa) | ~10.5–11.0 (Predicted) | The electron-withdrawing fluorine slightly reduces basicity compared to alkyl guanidines (~13.6), but it remains a strong base.[2] |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility as free base; highly soluble as HCl salt. |

| Stability | Hygroscopic; Air-sensitive | Critical: Absorbs atmospheric CO₂ to form carbonates. |

Hazard Assessment & Toxicology (The "Why" Behind the Protocol)

Safety protocols for this compound are dictated by two functionalities: the guanidine core (caustic/toxic) and the fluorophenyl ring (lipophilicity/bioavailability).

Primary Hazards (GHS Classification)

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[3][4] Guanidines can block sodium channels or interfere with neurotransmission if ingested systematically.

-

Skin & Eye Corrosion/Irritation: Category 2/2A.

-

Mechanism: As a strong base, it saponifies skin lipids and denatures proteins upon contact, causing severe irritation or chemical burns if not washed immediately.

-

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[4][5] Dust inhalation causes immediate mucous membrane inflammation.

Environmental Reactivity

The most overlooked hazard is spontaneous carbonation .

-

Reaction:

-

Impact: Using "crusty" or old material introduces carbonate impurities, altering the stoichiometry of sensitive coupling reactions and potentially quenching acid catalysts.

Strategic Storage & Stability

To maintain reagent integrity (purity >98%), a "Store-to-Use" lifecycle must be implemented.

-

Atmosphere: Store under Argon or Nitrogen . The free base is a CO₂ scrubber.

-

Temperature: 2–8°C (Refrigerated). Cold storage slows oxidative degradation of the aniline substructure.

-

Container: Amber glass with a PTFE-lined cap. Avoid metal containers which may corrode over time due to basicity.

-

Desiccation: Secondary containment in a desiccator is mandatory to prevent hydrolysis.

Operational Handling Protocol

This workflow is designed to minimize dust exposure and prevent reagent degradation.

Step 1: Preparation & PPE[3][7][8][9]

-

Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. A particulate respirator (N95/P2) is required if weighing outside a hood (not recommended).

Step 2: Weighing & Transfer

-

Static Control: Aryl guanidines are often fluffy, static-prone powders. Use an antistatic gun or ionizer bar during weighing to prevent dispersal.

-

Transfer: Do not use metal spatulas if the compound is potentially damp (corrosion risk). Use porcelain or PTFE-coated tools.

Step 3: Reaction Setup

-

Solvent Choice: Dissolve in anhydrous DMSO or DMF.

-

Exotherm: Dissolution may be slightly exothermic. Add solvent slowly.

-

Stoichiometry: If the material has been stored improperly, assume 5-10% conversion to carbonate. Titration or NMR verification is recommended for critical GMP synthesis.

Step 4: Quenching & Disposal[3][9]

-

Quench: Neutralize reaction mixtures with dilute HCl or Ammonium Chloride solution before workup.

-

Waste: Dispose of as Hazardous Organic Basic Waste . Do not mix with acidic waste streams without controlled neutralization to avoid heat generation.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling 1-(3-Fluorophenyl)guanidine, ensuring both safety and chemical purity.

Caption: Operational workflow for assessing reagent quality and executing safe transfer. Yellow nodes indicate critical decision points regarding purity.

Application Context: Synthesis of Bioactive Heterocycles

The primary utility of 1-(3-Fluorophenyl)guanidine lies in its ability to form nitrogen-rich heterocycles. The fluorine atom at the meta position is a strategic medicinal chemistry modification:

-

Metabolic Stability: Blocks P450 oxidation at the 3-position.

-

Electronic Effect: Lowers the pKa of the guanidine slightly, potentially improving membrane permeability of the final drug candidate.

Common Reaction Pathway:

Reaction with 1,3-dielectrophiles (e.g., chalcones or

Caption: General synthetic utility showing the cyclization pathway to bioactive pyrimidines.

Emergency Response

In the event of exposure, the basic nature of the compound dictates the response.

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Irrigate immediately for 15+ mins. Lift eyelids. | Bases penetrate corneal tissue deeper and faster than acids; immediate dilution is critical to prevent permanent opacity. |

| Skin Contact | Wash with soap and water.[5][6][7] Do not use solvent. | Solvents (ethanol/DMSO) may dissolve the compound and carry it through the skin barrier, increasing systemic toxicity. |

| Ingestion | Rinse mouth. Do not induce vomiting. | Vomiting re-exposes the esophagus to the caustic base. Dilution with water/milk is standard if conscious. |

| Spill | Absorb with inert material (vermiculite). | Avoid combustible materials (sawdust) as guanidines can act as combustion promoters in specific mixtures. |

References

-

Sigma-Aldrich. Product Specification: 1-(3-Fluorophenyl)guanidine (CAS 65783-19-9). [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Guanidine Derivatives.

-

European Chemicals Agency (ECHA). Registration Dossier: 1,3-Diphenylguanidine (Analogous Hazard Data).

-

Fisher Scientific. Safety Data Sheet: Aryl Guanidines.

-

Journal of Medicinal Chemistry. Guanidine derivatives as therapeutic agents. (General application context).

Sources

Methodological & Application

Application Note: Synthesis of 1-(3-Fluorophenyl)guanidine via Nucleophilic Guanylation

[1]

Abstract & Strategic Context

The incorporation of fluorine into guanidine scaffolds is a critical strategy in medicinal chemistry to modulate basicity (pKa), enhance metabolic stability, and improve lipophilicity (LogP).[1] 1-(3-Fluorophenyl)guanidine serves as a versatile building block for the synthesis of biologically active heterocycles and arginine mimetics.

This application note details the synthesis of 1-(3-Fluorophenyl)guanidine utilizing a nucleophilic guanylation strategy. Unlike traditional methods using cyanamide which can suffer from polymerization or safety concerns, this protocol evaluates the use of pyrazole-1-carboxamidine hydrochloride as a mild, electrophilic guanylating agent. This method is preferred for its operational simplicity, high atom economy, and ease of purification.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the use of toxic and corrosive reagents. It must be performed strictly within a certified chemical fume hood by trained personnel.

| Reagent | Hazard Class | Critical Safety Measure |

| 3-Fluoroaniline | Acute Tox. (Oral/Dermal/Inhal), Eye Irrit.[2][3][4] | Wear butyl rubber gloves; avoid all skin contact. |

| Pyrazole-1-carboxamidine HCl | Irritant (Skin/Eye) | Standard PPE; avoid dust inhalation.[4][5] |

| Diisopropylethylamine (DIPEA) | Flammable, Corrosive | Keep away from ignition sources; use in hood. |

| Acetonitrile / DMF | Flammable, Reprotoxin | Use solvent traps; dispose of as halogenated waste. |

Emergency Protocol: In case of skin contact with fluoroaniline, wash immediately with soap and copious water for 15 minutes. Seek medical attention.

Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic substitution at the amidine carbon of the pyrazole reagent. The 3-fluoroaniline (nucleophile) attacks the electrophilic center of the pyrazole-1-carboxamidine, leading to the expulsion of pyrazole as a leaving group.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic flow of the guanylation reaction utilizing pyrazole-1-carboxamidine.

Experimental Protocol

Materials

-

Substrate: 3-Fluoroaniline (1.0 equiv)

-

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 - 1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (Concentration ~0.5 M)

Procedure

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equiv) in anhydrous acetonitrile.

-

Addition: Add DIPEA (1.2 equiv) to the solution. Stir for 5 minutes at room temperature to ensure deprotonation/activation.

-

Reagent Introduction: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv) in a single portion.

-

Reaction: Fit the flask with a reflux condenser. Heat the reaction mixture to 80°C (reflux) under an inert atmosphere (Nitrogen or Argon).

-

Note: Reaction progress should be monitored by TLC (System: DCM/MeOH 9:1) or LC-MS. The disappearance of the aniline starting material indicates completion (typically 4–16 hours).

-

-

Workup:

-

Cool the mixture to room temperature.

-

If a precipitate forms (often the guanidine salt), filter and wash with cold ether.

-

If homogeneous, concentrate the solvent in vacuo.

-

-

Purification:

-

Resuspend the residue in minimal methanol and precipitate with diethyl ether, OR

-

Perform flash column chromatography utilizing a polar eluent (e.g., DCM:MeOH:NH4OH).

-

Expected Data & Characterization

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | δ ~7.0–7.5 ppm (Multiplets, 4H) | Aromatic protons of 3-fluorophenyl ring. |

| 1H NMR (DMSO-d6) | δ ~9.5 ppm (Broad s, 1H), ~7.3 ppm (Broad s, 4H) | NH protons (Guanidinium NH). |

| 19F NMR | δ ~ -110 to -115 ppm (s, 1F) | Characteristic fluorine shift. |

| LC-MS (ESI+) | [M+H]+ = 154.08 m/z | Protonated molecular ion. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 1-(3-Fluorophenyl)guanidine.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

-

Katritzky, A. R., et al. (2005). Recent developments in the synthesis of guanidines.[1][6][7][8][9][10] Arkivoc, 2005(iv), 49-87. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345, 1-(3-Fluorophenyl)guanidine.Link

-

European Chemicals Agency (ECHA). Safety Data Sheet Guidelines for Fluorinated Anilines.Link[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Guanidine synthesis by guanylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Unveiling the Modulatory Potential of 1-(3-Fluorophenyl)guanidine on Potassium Channels

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of 1-(3-Fluorophenyl)guanidine on potassium channels. This guide is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale, ensuring a robust and well-validated approach to characterizing this novel compound.

Introduction: The Scientific Imperative

Potassium channels are a diverse group of transmembrane proteins crucial for regulating cellular excitability, ion homeostasis, and signaling pathways. Their involvement in a myriad of physiological processes makes them compelling targets for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, autoimmune diseases, and neurological conditions.[1][2][3] Guanidine and its analogs have been shown to modulate the activity of voltage-gated potassium (Kv) channels, primarily through inhibitory actions.[4][5] These compounds can bind within the intracellular pore of the channel, stabilizing a closed state.[4]

1-(3-Fluorophenyl)guanidine is a synthetic derivative of guanidine. While the parent compound, guanidine, is known to be cell-permeable, the specific effects of the 3-fluorophenyl substitution on its biological activity, particularly concerning potassium channels, remain to be elucidated.[6] This protocol outlines a systematic approach to first screen for any modulatory activity of 1-(3-Fluorophenyl)guanidine on a panel of potassium channels and subsequently to characterize its mechanism of action using gold-standard electrophysiological techniques.

Strategic Overview: A Tiered Approach to Characterization

A logical and efficient workflow is paramount for the successful characterization of a novel compound. This protocol employs a two-tiered strategy, beginning with a high-throughput primary screen to identify potential "hits" and progressing to detailed electrophysiological analysis for confirmation and in-depth mechanistic studies.

Figure 1: A tiered workflow for characterizing the effects of 1-(3-Fluorophenyl)guanidine on potassium channels.

Materials and Reagents

A comprehensive investigation requires a well-stocked laboratory. The following tables outline the necessary equipment and reagents for the successful execution of this protocol.

Table 1: Essential Equipment

| Equipment | Recommended Model/Type | Purpose |

| Fluorescence Plate Reader | FLIPR, FlexStation, or equivalent | High-throughput thallium flux measurements |

| Automated Patch-Clamp System | IonFlux, Patchliner, SyncroPatch, or equivalent | Medium to high-throughput electrophysiology |

| Manual Patch-Clamp Rig | Axon Instruments, Sutter Instrument, or equivalent | Detailed mechanistic electrophysiological studies |

| Cell Culture Incubator | Standard CO2 incubator | Maintenance of cell lines |

| Laminar Flow Hood | Class II Biosafety Cabinet | Aseptic cell culture |

| Microscope | Inverted microscope | Cell visualization and patch-clamping |

| Pipette Puller | Sutter Instruments P-1000 or equivalent | Fabrication of glass micropipettes |

| Microforge | Narishige MF-830 or equivalent | Polishing of micropipette tips |

Table 2: Key Reagents and Consumables

| Reagent | Supplier | Catalog Number |

| 1-(3-Fluorophenyl)guanidine | Custom synthesis or chemical supplier | N/A |

| Potassium Channel Stable Cell Lines (e.g., CHO, HEK293) | Creative Biogene, MilliporeSigma | Varies by channel |

| Thallium Flux Assay Kit | Thermo Fisher Scientific (FluxOR), ION Biosciences | F10017, K-1050 |

| Cell Culture Media (e.g., DMEM, Ham's F-12) | Gibco, Corning | Varies by cell line |

| Fetal Bovine Serum (FBS) | Gibco, Hyclone | Varies |

| Antibiotics (Penicillin-Streptomycin) | Gibco | 15140122 |

| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |

| Standard Electrophysiology Buffer Components | Sigma-Aldrich | Varies |

Experimental Protocols

Tier 1: High-Throughput Primary Screening using Thallium Flux Assay

The thallium flux assay is a robust and widely used method for high-throughput screening of potassium channel modulators.[7][8][9][10][11] It leverages the permeability of potassium channels to thallium ions (Tl+). When channels open, Tl+ enters the cell and binds to a cytosolic fluorescent indicator, resulting in a detectable increase in fluorescence.[7][8]

Protocol 4.1.1: Cell Preparation and Plating

-

Cell Culture: Maintain potassium channel-expressing stable cell lines (e.g., CHO-K1 or HEK293) in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.[12]

-

Cell Seeding: On the day before the assay, harvest cells and seed them into 384-well black-walled, clear-bottom plates at a density of 5,000-10,000 cells per well.[9]

-

Incubation: Incubate the plates overnight to allow for cell attachment.

Protocol 4.1.2: Dye Loading and Compound Addition

-

Dye Loading: On the day of the assay, aspirate the culture medium and add 20 µL of the thallium-sensitive fluorescent dye loading buffer (prepared according to the manufacturer's instructions) to each well.[7][13]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.[7]

-

Compound Preparation: During the incubation, prepare a serial dilution of 1-(3-Fluorophenyl)guanidine in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include appropriate vehicle (e.g., 0.1% DMSO) and positive/negative controls.

-

Compound Addition: After incubation, gently wash the cells with assay buffer and then add 20 µL of the prepared compound dilutions to the respective wells.

Protocol 4.1.3: Thallium Flux Measurement

-

Plate Reader Setup: Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

-

Baseline Reading: Obtain a baseline fluorescence reading for a few seconds.

-

Stimulation and Measurement: Add a stimulus buffer containing thallium sulfate to all wells to activate the potassium channels and initiate thallium influx. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Analyze the rate of fluorescence increase to determine the activity of the compound. A decrease in the rate of thallium influx suggests inhibition, while an increase suggests activation.

Figure 2: Workflow for the thallium flux assay.

Tier 2: Electrophysiological Characterization

Electrophysiology, specifically the patch-clamp technique, is the gold standard for studying ion channel function, providing direct measurement of ion currents.[14][15][16][17][18][19]

Protocol 4.2.1: Automated Patch-Clamp for Hit Confirmation

Automated patch-clamp systems offer higher throughput than manual rigs and are ideal for confirming hits from the primary screen and generating concentration-response curves.[14][20][21][22]

-

Cell Preparation: Prepare a single-cell suspension of the potassium channel-expressing cells at the optimal concentration for the specific automated patch-clamp platform.

-

System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

-

Compound Application: Load the prepared dilutions of 1-(3-Fluorophenyl)guanidine onto the compound plate.

-

Recording: Initiate the automated patch-clamp run. The system will automatically trap cells, form giga-ohm seals, and achieve the whole-cell configuration.

-

Voltage Protocol: Apply a voltage protocol appropriate for the specific potassium channel being studied to elicit ionic currents.[23]

-

Data Acquisition: Record the currents in the absence and presence of increasing concentrations of the compound.

-

Data Analysis: Analyze the current inhibition or activation to generate concentration-response curves and determine the IC50 or EC50 values.

Table 3: Representative Electrophysiology Solutions

| Solution | Component | Concentration (mM) |

| Extracellular | NaCl | 140 |

| KCl | 5 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| Intracellular | KCl | 140 |

| MgCl2 | 2 | |

| EGTA | 10 | |

| HEPES | 10 | |

| ATP-Mg | 4 | |

| GTP-Na | 0.3 |

Note: The pH of both solutions should be adjusted to 7.4 with NaOH or KOH, and the osmolarity should be matched.

Protocol 4.2.2: Manual Patch-Clamp for Mechanism of Action Studies

Manual patch-clamp provides the highest level of detail and flexibility for investigating the mechanism of action.[16][24]

-

Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.[17]

-

Cell Plating: Plate cells on glass coverslips at a low density to allow for easy access to individual cells.

-

Whole-Cell Recording: Under an inverted microscope, approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal. A brief pulse of stronger suction is then applied to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Experiments:

-

Voltage-Dependence of Activation: Apply a series of depolarizing voltage steps from a holding potential to elicit channel activation. Record currents before and after the application of 1-(3-Fluorophenyl)guanidine to determine if the compound shifts the voltage-dependence of activation.

-

State-Dependence of Block: Investigate whether the compound preferentially binds to the open, closed, or inactivated state of the channel by varying the holding potential and the duration of the voltage pulses.

-

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to elucidate the mechanism of action of 1-(3-Fluorophenyl)guanidine.

Figure 3: Workflow for electrophysiological characterization.

Data Interpretation and Self-Validation

A critical aspect of scientific integrity is the self-validating nature of the experimental design.

-

Orthogonal Assays: The use of two distinct assay formats (thallium flux and patch-clamp) provides a built-in validation step. A compound that shows activity in the primary screen should be confirmed with the more direct electrophysiological method.[9]

-

Concentration-Response: Establishing a clear concentration-response relationship is essential to confirm a specific pharmacological effect.

-

Positive and Negative Controls: The inclusion of known potassium channel blockers and activators, as well as a vehicle control, is crucial for validating the assay performance and interpreting the results for the test compound.

-

Selectivity Profiling: To understand the specificity of 1-(3-Fluorophenyl)guanidine, it is recommended to screen it against a panel of different potassium channel subtypes.[23][25]

Conclusion

This comprehensive protocol provides a robust framework for the initial screening and detailed characterization of 1-(3-Fluorophenyl)guanidine's effects on potassium channels. By following this tiered approach, researchers can efficiently identify and validate any modulatory activity, and subsequently elucidate the compound's mechanism of action. The insights gained from these studies will be invaluable for understanding the structure-activity relationship of fluorinated guanidine derivatives and for assessing their potential as novel therapeutic agents targeting potassium channels.

References

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. PubMed. Available at: [Link]

-

Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Wiley Online Library. Available at: [Link]

-

Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. ACS Publications. Available at: [Link]

-

Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. PubMed. Available at: [Link]

-

Potassium Channel Assays | K⁺ Indicators. ION Biosciences. Available at: [Link]

-

Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. Available at: [Link]

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available at: [Link]

-

Ion Channel Screening. Assay Guidance Manual - NCBI. Available at: [Link]

-

(PDF) SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY. ResearchGate. Available at: [Link]

-

Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PMC - NIH. Available at: [Link]

-

Biophysical characterization and expression analysis of Kv1.3 potassium channel in primary human leukemic B cells. PubMed. Available at: [Link]

-

Thallium Flux Assays. Ion Indicators - ION Biosciences. Available at: [Link]

-

Potassium Channel Screening & Profiling Services. SB Drug Discovery. Available at: [Link]

-

Automated Patch Clamp. Cell Microsystems. Available at: [Link]

-

Flavonoids as Modulators of Potassium Channels. MDPI. Available at: [Link]

-

Optimized Cell Lines - Ion Channels. Cell Microsystems. Available at: [Link]

-

Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. PubMed Central. Available at: [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

-

Ligand-Gated Ion Channels: New Insights into Neurological Disorders and Ligand Recognition. ACS Publications. Available at: [Link]

-

Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. Available at: [Link]

-

Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters. PubMed. Available at: [Link]

-

Video: Patch Clamp Electrophysiology: Principle & Applications. JoVE. Available at: [Link]

-

Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Royal Society of Chemistry. Available at: [Link]

-

Small-Molecule Modulators: Inward Rectifier Potassium Channels l Protocol Preview. YouTube. Available at: [Link]

-

Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy. PubMed. Available at: [Link]

-

Thallium-free GIRK Potassium Channel Assay. ION Biosciences. Available at: [Link]

-

Pharmacological Approaches to Studying Potassium Channels. WestminsterResearch. Available at: [Link]

-

Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. Nanion. Available at: [Link]

-

(PDF) Patch Clamp Technique -Laboratory Rotation Laboratory Report. ResearchGate. Available at: [Link]

-

Guanidine. Wikipedia. Available at: [Link]

-

“Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PMC - NIH. Available at: [Link]

Sources

- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Modulators of Potassium Channels | MDPI [mdpi.com]

- 3. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potassium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]

- 13. youtube.com [youtube.com]

- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. jove.com [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cellmicrosystems.com [cellmicrosystems.com]

- 21. maxcyte.com [maxcyte.com]

- 22. m.youtube.com [m.youtube.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Biophysical characterization and expression analysis of Kv1.3 potassium channel in primary human leukemic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Toxicological Profiling and Cytotoxicity Assessment of 1-(3-Fluorophenyl)guanidine

Abstract & Scope

This Application Note provides a rigorous, standardized framework for evaluating the cytotoxicity of 1-(3-Fluorophenyl)guanidine (CAS: 65783-19-9). As a structural analog to various CNS-active agents (e.g., NMDA receptor antagonists) and a potential pharmacophore in kinase inhibitor design, characterizing the toxicological profile of this compound is critical for determining therapeutic windows.

This guide moves beyond generic protocols, addressing the specific physicochemical properties of aryl-guanidines—specifically their basicity and potential for mitochondrial interference. The workflow includes dose-range finding, metabolic activity quantification (MTT/CCK-8), and membrane integrity validation (LDH), ensuring a self-validating data set.

Compound Background & Scientific Rationale

Chemical Context

1-(3-Fluorophenyl)guanidine features a guanidinium core stabilized by a fluorinated phenyl ring.

-

Basicity: The guanidine moiety is highly basic (

for the parent guanidine). In cell culture media, it will exist predominantly as a cationic species. -

Solubility: The free base is lipophilic, while hydrochloride salts are water-soluble.

-

Toxicological Hypothesis: Guanidine derivatives often exhibit cytotoxicity via two primary mechanisms:

-

Mitochondrial Uncoupling: The cationic charge allows accumulation in the mitochondrial matrix, potentially disrupting the electron transport chain.

-

Excitotoxicity (Neuronal Models): While often protective as NMDA antagonists, high concentrations can induce off-target ion channel blockade.

-

Experimental Strategy

To ensure Scientific Integrity (E-E-A-T) , this protocol uses a dual-assay approach:

-

Metabolic Assay (MTT/CCK-8): Measures mitochondrial dehydrogenase activity. Risk:[1][2][3] Guanidines can directly affect mitochondrial enzymes, potentially masking cell death.

-

Membrane Integrity Assay (LDH): Measures leakage of lactate dehydrogenase. Validation: Confirms if metabolic dip corresponds to actual cell lysis.

Material Preparation & Handling[1][4][5][6][7]

Stock Solution Preparation

Critical Control: Aryl-guanidines can precipitate in high-salt buffers (PBS) if not pre-dissolved correctly.

| Component | Specification | Protocol |

| Solvent | DMSO (Cell Culture Grade) | Dissolve powder to 100 mM stock. |

| Storage | -20°C, Desiccated | Aliquot into amber tubes (light sensitive). |

| Stability | High | Stable for 6 months at -20°C. Avoid >3 freeze-thaw cycles. |

Step-by-Step Solubilization:

-

Weigh 15.3 mg of 1-(3-Fluorophenyl)guanidine (MW: 153.16 g/mol ).

-

Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until clear.

-

Visual Check: Ensure no micro-crystals remain. If turbid, sonicate for 5 minutes at 37°C.

Vehicle Control Preparation

-

Maximum DMSO Tolerance: Final DMSO concentration in culture wells must not exceed 0.5% (v/v) .

-

Preparation: Create a "2x Working Solution" in media to prevent shocking cells with 100% DMSO.

Experimental Protocols

Protocol A: Cell Seeding and Maintenance

Objective: Establish a uniform monolayer in the exponential growth phase.

-

Cell Selection:

-

HepG2 (Liver): For general metabolic toxicity.

-

SH-SY5Y (Neuronal): For CNS-specific toxicity (relevant to guanidine pharmacophores).

-

-

Seeding Density:

-

96-well plate: Seed 10,000 cells/well (Adherent) or 20,000 cells/well (Suspension).

-

Volume: 100 µL per well.

-

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Protocol B: Dose-Response Treatment

Objective: Determine the IC50 value using a logarithmic dilution series.

-

Preparation of Dilutions:

-

Prepare a 200 µM starting concentration in culture media (0.2% DMSO final).

-

Perform 1:2 or 1:3 serial dilutions to generate 8 points (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.12, 0 µM).

-

-

pH Check (Crucial for Guanidines):

-

Check the highest concentration (200 µM) media color. If Phenol Red turns deep purple, the basic guanidine has shifted the pH. Neutralize with 1N HCl if necessary before adding to cells.

-

-

Treatment:

-

Aspirate old media (carefully, do not disturb monolayer).

-

Add 100 µL of treatment media to triplicate wells.

-

Controls:

-

Negative:[4] Media + 0.2% DMSO.

-

Positive: 10 µM Staurosporine (Apoptosis) or 1% Triton X-100 (Necrosis).

-

Blank: Media only (no cells).

-

-

-

Exposure Time: Incubate for 24 to 48 hours .

Protocol C: Dual-Readout Assay (MTT + LDH)

Objective: Self-validating cytotoxicity measurement.

Part 1: LDH Release (Supernatant)

-

At the end of exposure, transfer 50 µL of supernatant from each well to a new clear 96-well plate.

-

Add 50 µL of LDH Reaction Mix (tetrazolium salt + diaphorase + lactate).

-

Incubate 30 mins at Room Temp (protected from light).

-

Add Stop Solution and read Absorbance at 490 nm .

Part 2: MTT Viability (Cell Monolayer)

-

To the original plate (containing cells + remaining 50 µL media), add 50 µL of MTT reagent (0.5 mg/mL in PBS).

-

Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

-

Aspirate media completely.

-

Solubilize crystals with 150 µL DMSO.

-

Shake for 10 mins. Read Absorbance at 570 nm (Reference: 650 nm).

Data Visualization & Analysis

Workflow Diagram

The following diagram illustrates the critical decision points and workflow for the dual-assay validation.

Caption: Figure 1. Integrated workflow for guanidine cytotoxicity testing, highlighting the critical pH control step.

Data Interpretation Matrix

Use this table to interpret discordant results between MTT and LDH assays.

| MTT Signal | LDH Signal | Interpretation | Potential Mechanism |

| Low | High | True Cytotoxicity | Necrosis / Late Apoptosis. |

| Low | Low | Cytostasis | Cell cycle arrest; cells are alive but metabolically dormant. |

| High | High | Interference | Compound may be reducing MTT directly (False Positive). |

| High | Low | No Toxicity | Cells are healthy. |

Calculation & Reporting

IC50 Determination:

Calculate cell viability (%) using the formula:

Statistical Significance: Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the Vehicle Control. Significance threshold: p < 0.05.

Troubleshooting

-

Issue: Precipitation in wells.

-

Cause: 1-(3-Fluorophenyl)guanidine is hydrophobic; 200 µM may exceed solubility in aqueous media.

-

Solution: Check wells under a microscope before adding MTT. If crystals are present, lower the maximum concentration to 50 µM.

-

-

Issue: High background in Blank wells.

-

Cause: Guanidines can spontaneously reduce tetrazolium salts.

-

Solution: Incubate a "Compound Only" well (no cells) with MTT. If it turns purple, switch to the Resazurin (Alamar Blue) assay, which is less prone to chemical reduction.

-

References

-

ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.

-

Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Saczewski, F., & Balewski, L. (2009). "Biological activities of guanidine compounds." Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. (Context for guanidine pharmacological properties).

-

Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters, 160(2), 171-177. (Basis for dual-assay validation).

Sources

Application Notes and Protocols for High-Throughput Screening of Guanidine-Containing Compounds

Introduction: The Guanidinium Moiety - A Privileged Scaffold with Unique Screening Challenges

The guanidinium group, characterized by its planar, highly basic, and resonance-stabilized structure, is a recurring motif in a vast array of biologically active natural products and synthetic molecules.[1] Its ability to form multiple hydrogen bonds and engage in strong electrostatic interactions makes it a powerful pharmacophore for targeting enzymes, receptors, and nucleic acids.[2][3] Consequently, compound libraries rich in guanidine derivatives are of significant interest in drug discovery programs targeting diverse therapeutic areas, including antimicrobial, anticancer, and cardiovascular diseases.[4][5]

However, the very physicochemical properties that make the guanidinium group an effective mediator of biological interactions also present unique challenges in the context of high-throughput screening (HTS). The high basicity (pKa ≈ 13.5) ensures that these compounds are protonated and carry a positive charge under physiological pH, which can lead to non-specific interactions with acidic residues in proteins or negatively charged assay components.[6][7] This can result in a high rate of false positives, complicating hit identification and validation.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for the discovery of bioactive guanidine-containing compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for various assay formats, and emphasize the implementation of self-validating systems to ensure data integrity.

Understanding the Guanidine Challenge: Physicochemical Properties and Assay Interference

The guanidinium cation's charge and hydrogen bonding capabilities are central to its potential for assay interference.[2][3] Understanding these interactions is the first step toward designing robust screening campaigns.

Potential Mechanisms of Assay Interference:

-

Non-specific Protein Binding: The positive charge of the guanidinium group can lead to electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) on the surface of proteins, including assay enzymes or reporter proteins. This can lead to conformational changes and non-specific inhibition or activation.

-

Interaction with Assay Reagents: Guanidine compounds can interact with negatively charged assay components, such as phosphate-containing substrates (e.g., ATP), acidic dyes, or lipid membranes in cell-based assays.

-

Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that sequester and inhibit enzymes non-specifically.[10][11][12] The amphipathic nature of some guanidine derivatives could promote such behavior.

-

Alteration of Local pH: The high basicity of guanidine compounds could potentially alter the local pH in the assay well, affecting enzyme activity or the protonation state of other molecules.

A proactive approach to mitigate these potential interferences is crucial for a successful HTS campaign. This involves careful assay selection, buffer optimization, and the implementation of a rigorous counter-screening strategy.

Strategic Assay Selection for Guanidine Compound Libraries

The choice of HTS assay technology should be guided by the nature of the biological target and a consideration of the potential for interference from guanidine compounds. Below, we discuss several common HTS assay formats and their suitability for screening this class of molecules.

Biochemical Assays

Biochemical assays, which measure the function of a purified biological target, are a cornerstone of HTS.[13]

Recommended Biochemical Assay Formats:

-

Fluorescence Polarization (FP): FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15] It is well-suited for studying protein-protein, protein-peptide, and protein-small molecule interactions. Since it measures a change in the size of a complex, it can be less susceptible to certain types of interference.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust technology that uses long-lifetime lanthanide donors to minimize interference from compound autofluorescence.[11][16][17][18][19] It is highly adaptable for a wide range of target classes, including kinases, GPCRs, and protein-protein interactions.

-

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based assay that measures the interaction of two molecules brought into close proximity.[9][20][21][22][23] Its high sensitivity and resistance to color quenching make it a powerful tool for HTS.

Table 1: Comparison of Recommended Biochemical HTS Assay Formats

| Assay Technology | Principle | Advantages for Guanidine Screening | Potential Challenges & Mitigation |

| Fluorescence Polarization (FP) | Measures changes in molecular rotation upon binding. | Homogeneous, less prone to interference from colored or fluorescent compounds. | Guanidine compounds could non-specifically interact with the fluorescent probe or target protein. Mitigation: Careful selection of probe and buffer optimization. |

| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore in close proximity. | High signal-to-noise ratio, reduced interference from compound autofluorescence. | Potential for non-specific binding to labeled assay components. Mitigation: Use of appropriate counter-screens to identify interfering compounds. |

| AlphaScreen® | Bead-based proximity assay generating a chemiluminescent signal. | High sensitivity, resistant to color quenching. | Guanidine compounds could interfere with bead chemistry or cause bead aggregation. Mitigation: Include control wells to test for direct interference with the AlphaScreen signal. |

Experimental Protocols: A Practical Guide

The following protocols are provided as templates and should be optimized for the specific biological target and compound library.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol is designed to identify guanidine compounds that disrupt a known protein-ligand interaction.

Materials:

-

Target Protein

-

Fluorescently Labeled Ligand (Probe)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

-

Guanidine Compound Library (in DMSO)

-

384-well, low-volume, black assay plates

-

FP-capable plate reader

Workflow Diagram:

Caption: Workflow for a Fluorescence Polarization competition assay.

Step-by-Step Methodology:

-

Assay Development and Optimization:

-

Determine the optimal concentration of the fluorescent probe. This is typically in the low nanomolar range and should give a stable and robust fluorescence signal.

-

Titrate the target protein against the fixed concentration of the fluorescent probe to determine the EC50 value. For the HTS, use a protein concentration that gives approximately 80% of the maximum FP signal (EC80).

-

Assess the DMSO tolerance of the assay to ensure that the final concentration of DMSO used to deliver the compounds does not significantly affect the assay signal. A final DMSO concentration of 1% is generally well-tolerated.[17]

-

-

HTS Procedure:

-

Dispense 5 µL of assay buffer into all wells of a 384-well plate.

-

Add 2.5 µL of the fluorescent probe at 4x the final desired concentration. .

-

Using a liquid handler, transfer a small volume (e.g., 50 nL) of the guanidine compounds from the library plates to the assay plates. For control wells, add the same volume of DMSO.

-

Add 2.5 µL of the target protein at 4x the final desired concentration (EC80).

-

Incubate the plates at room temperature for the optimized time (e.g., 60 minutes), protected from light.

-

Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])

Where:

-

Signal_compound is the FP signal in the presence of the test compound.

-

Signal_min is the FP signal of the free fluorescent probe (no protein).

-

Signal_max is the FP signal of the probe bound to the protein (DMSO control).

Protocol 2: Cell-Based Reporter Gene Assay

This protocol is designed to screen for guanidine compounds that modulate a specific signaling pathway, resulting in the expression of a reporter gene (e.g., luciferase).

Materials:

-

Stable cell line expressing the target of interest and a reporter gene construct (e.g., luciferase).

-

Cell culture medium and supplements.

-

Guanidine Compound Library (in DMSO).

-

384-well, white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminescence plate reader.

Workflow Diagram:

Caption: Workflow for a cell-based reporter gene assay.

Step-by-Step Methodology:

-

Assay Development and Optimization:

-

Optimize cell seeding density to ensure a healthy, sub-confluent monolayer at the time of compound addition.

-

Determine the optimal incubation time with the compounds to achieve a robust reporter gene signal.

-

Validate the assay with known activators or inhibitors of the pathway to establish a suitable assay window.

-

-

HTS Procedure:

-

Seed the cells into 384-well plates at the optimized density and allow them to attach overnight.

-

Add the guanidine compounds to the wells.

-

Incubate the plates for the predetermined time.

-

Equilibrate the plates to room temperature.

-

Add the luciferase assay reagent to all wells.

-

Incubate for 10-15 minutes to allow for cell lysis and signal generation.

-

Read the luminescence on a plate reader.

-

Data Analysis:

Normalize the data to the controls on each plate. Express the activity of each compound as a percentage of the positive control response or as a fold change relative to the negative (DMSO) control.

Self-Validating Systems: The Importance of Counter-Screens

Given the potential for assay interference, a robust counter-screening strategy is non-negotiable when screening guanidine compounds.[23] Counter-screens are designed to identify and eliminate false positives that arise from compound-dependent artifacts rather than true engagement with the biological target.[9]

Table 2: Recommended Counter-Screens for Guanidine HTS Campaigns

| Interference Type | Recommended Counter-Screen | Rationale |

| Compound Autofluorescence | Pre-read plates after compound addition but before adding the final assay component that initiates the signal. | Identifies compounds that intrinsically fluoresce at the assay wavelengths. |

| Luciferase Inhibition | A biochemical assay using purified luciferase enzyme and its substrate. | Differentiates true pathway modulators from direct inhibitors of the reporter enzyme.[3] |

| Non-specific Protein Binding/Aggregation | An orthogonal assay with a different detection modality (e.g., TR-FRET if the primary assay was FP). Also, re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | Confirms that the observed activity is not an artifact of the primary assay format. Detergents can disrupt non-specific interactions and aggregates.[9][17] |

| Cytotoxicity (for cell-based assays) | A cell viability assay (e.g., CellTiter-Glo® or resazurin-based assays). | Ensures that the observed modulation of the reporter gene is not a secondary effect of compound toxicity.[10][12] |

Workflow for Hit Triage and Validation:

Caption: A generalized workflow for hit triage and validation.

Conclusion: Navigating the Path to Novel Guanidine-Based Therapeutics

High-throughput screening of guanidine-containing compound libraries offers a promising avenue for the discovery of novel therapeutics. However, the unique physicochemical properties of the guanidinium group necessitate a thoughtful and rigorous approach to assay design and hit validation. By anticipating potential sources of interference, selecting appropriate assay technologies, and implementing a comprehensive counter-screening strategy, researchers can navigate the challenges associated with this privileged scaffold. The protocols and strategies outlined in this document provide a robust framework for increasing the efficiency and success rate of HTS campaigns targeting this important class of molecules, ultimately accelerating the journey from hit identification to lead optimization.

References

-

Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26655-26673. [Link]

-

Brown, W., et al. (2014). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Journal of Biomolecular Screening, 19(8), 1204-1213. [Link]

-

Szewczyk, J. W., et al. (2006). False positives in the early stages of drug discovery. Journal of medicinal chemistry, 49(25), 7113-7120. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

-

Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290. [Link]

- Swinney, D. C. (2004). Biochemical mechanisms of hit discovery. Current opinion in drug discovery & development, 7(4), 503-510.

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

-

Wu, G., D'Amico, D. C., & Johnson, K. A. (2022). Development of a High-Throughput TR-FRET Screening Assay for a Fast-Cycling KRAS Mutant. SLAS discovery : advancing life sciences R & D, 27(10), 541–550. [Link]

-

Brimacombe, K., et al. (2011). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening. Assay and Drug Development Technologies, 9(1), 1-20. [Link]

-

Burris, K. D., et al. (2018). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Scientific reports, 8(1), 1-13. [Link]

-

Lenger, S. R., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments : JoVE, (122), 54873. [Link]

-

Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167-176. [Link]

-

Feng, Y., et al. (2007). High-throughput assays for promiscuous inhibitors. Nature protocols, 2(3), 597-601. [Link]

-

Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. [Link]

- Trinquet, E., et al. (2002). AlphaScreen (amplified luminescent proximity homogeneous assay): a versatile and sensitive technology for drug discovery. Journal of biomolecular screening, 7(3), 205-214.

-

Parker, G. J., et al. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of biomolecular screening, 5(2), 77-88. [Link]

-

Golebiowski, A., et al. (2013). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of biomolecular screening, 18(4), 465-474. [Link]

-

Macarron, R., et al. (2011). The essential roles of chemistry in high-throughput screening triage. Nature reviews. Drug discovery, 10(3), 188-195. [Link]

-

Drugs.com. (n.d.). Guanidine Interactions Checker. [Link]

-

Nörz, D., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Microorganisms, 10(5), 986. [Link]

-

Nörz, D., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Research Square. [Link]

-

Carlson, P. D., et al. (2021). Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. ACS synthetic biology, 10(4), 793-801. [Link]

-

Nörz, D., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. National Institutes of Health. [Link]

-

Coan, K. E., & Shoichet, B. K. (2008). Promiscuous aggregate-based inhibitors promote enzyme unfolding. Journal of the American Chemical Society, 130(29), 9606-9607. [Link]

-

Technology Networks. (2023). High-Throughput Screening. [Link]

-

Farr, K. M., & Wilson, D. J. (2019). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. The journal of physical chemistry. A, 123(29), 6338–6344. [Link]

-

Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

-

Antibodies.com. (n.d.). Cell-Based Assays Guide. [Link]

-

Vasta, J. D., et al. (2018). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. ACS chemical biology, 13(3), 548-556. [Link]

-

University of Kansas. (n.d.). KU-HTS Compound Libraries. [Link]

-

de la Cruz-Lázaro, E., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. International journal of molecular sciences, 24(13), 10738. [Link]

-

ResearchGate. (n.d.). Impact of high-throughput screening in biomedical research. [Link]

-

Basak, S., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules (Basel, Switzerland), 27(19), 6616. [Link]

-

Yuan, Y., et al. (2020). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Marine drugs, 18(2), 110. [Link]

-

Morton, C. J., et al. (2005). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Protein science : a publication of the Protein Society, 14(11), 2851–2859. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

Baugh, S. D. P. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004-2022)-A Review. Journal of fungi (Basel, Switzerland), 8(10), 1085. [Link]

-

Lättig-Tünnemann, G., et al. (2014). On Guanidinium and Cellular Uptake. The Journal of organic chemistry, 79(15), 6891-6895. [Link]

-

Tan, C. H., & Coles, M. (2015). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 68(1), 1-2. [Link]

-

de Oliveira, G. V. L., et al. (2023). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Pharmaceuticals, 16(5), 754. [Link]

Sources

- 1. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004-2022)-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]